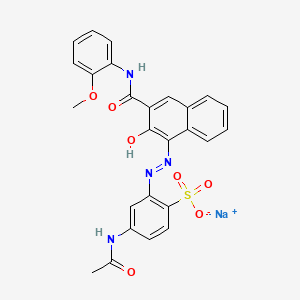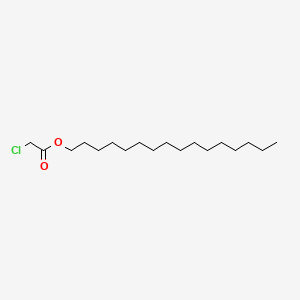
(2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide is a quaternary ammonium compound with a biphenyl group attached to an ethyl chain, which is further connected to a diethylmethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide typically involves the reaction of biphenyl-2-ol with 2-chloroethyl diethylmethylammonium iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form biphenyl alcohols.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It may also inhibit specific enzymes and proteins, affecting cellular processes and pathways. The biphenyl group can interact with hydrophobic regions of proteins, while the ammonium group can form ionic interactions with negatively charged cellular components.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylmethylamine: A tertiary amine with similar structural features but lacks the biphenyl group.
2-Phenethylamines: Compounds with a phenethylamine backbone, which share some structural similarities but differ in functional groups and applications.
Uniqueness
(2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide is unique due to the presence of both the biphenyl group and the quaternary ammonium group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
| 64048-47-1 | |
Molecular Formula |
C19H26INO |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C19H26NO.HI/c1-4-20(3,5-2)15-16-21-19-14-10-9-13-18(19)17-11-7-6-8-12-17;/h6-14H,4-5,15-16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LRWBJGZHGVHLEN-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)

![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)

